molecular formula C21H26N4O3S B2822110 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-55-6

5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No.: B2822110
CAS No.: 941243-55-6
M. Wt: 414.52
InChI Key: CBOWMLRGUGICTD-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of piperidine, oxazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Piperidine Groups: The piperidine groups are introduced via nucleophilic substitution reactions. For instance, 4-methylpiperidine can react with a suitable halogenated precursor to form the desired piperidine derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring and the piperidine groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential as a ligand for various receptors or enzymes, which could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups could play crucial roles in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperidin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the sulfonyl group, which may affect its binding properties and reactivity.

    2-(4-(Piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile: Lacks the 4-methylpiperidine group, potentially altering its pharmacological profile.

    5-(4-Methylpiperidin-1-yl)-2-(4-(methylsulfonyl)phenyl)oxazole-4-carbonitrile: Contains a methylsulfonyl group instead of a piperidin-1-ylsulfonyl group, which could impact its chemical and biological properties.

Uniqueness

The presence of both piperidine and sulfonyl groups in 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile makes it unique compared to similar compounds. These functional groups can significantly influence its reactivity, binding affinity, and overall stability, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-16-9-13-24(14-10-16)21-19(15-22)23-20(28-21)17-5-7-18(8-6-17)29(26,27)25-11-3-2-4-12-25/h5-8,16H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOWMLRGUGICTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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